Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-15-11(14)7-6-10-13-8-9(16-10)12(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMVWXBRHRTJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC=C(O1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound has excellent uv-visible absorption property and outstanding fluorescent ability. This suggests that it may interact with its targets by absorbing UV light and emitting fluorescence, but the specific interactions and resulting changes are yet to be elucidated.
Biochemical Pathways
Given its fluorescent properties, it may be involved in pathways related to light absorption and emission, but further studies are needed to confirm this and to understand the downstream effects.
Result of Action
Given its fluorescent properties, it may be used as a fluorescent probe in biological systems, but the specific effects of its action at the molecular and cellular levels are yet to be determined.
Biological Activity
Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate (CAS Number: 1803566-38-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various therapeutic contexts.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.288 g/mol |
| SMILES | CCOC(=O)C(C)C1=CN=C(O1)CC |
| InChI Key | - |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole moiety allows for binding to various enzymes and receptors, potentially modulating their activity. This interaction can lead to diverse biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful against bacterial infections.
- Anticancer Properties : Research indicates that oxazole derivatives may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxazole derivatives. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Activity : In vitro studies showed that the compound induced cell cycle arrest and apoptosis in human breast cancer cell lines (MCF-7). The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
- Neuroprotective Effects : Research has indicated potential neuroprotective effects in models of neuroinflammation. The compound was able to reduce levels of pro-inflammatory cytokines in microglial cells, suggesting a role in neurodegenerative disease therapy .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound based on current research:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
